molecular formula C11H12Cl2FNO B1417778 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide CAS No. 1154151-13-9

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide

Cat. No. B1417778
M. Wt: 264.12 g/mol
InChI Key: SWAFHAYXYJNDSQ-UHFFFAOYSA-N
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Description

“2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide” is a chemical compound with a molecular weight of 264.13 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide” can be represented by the InChI code: 1S/C11H12Cl2FNO/c1-7(12)11(16)15(2)6-8-9(13)4-3-5-10(8)14/h3-5,7H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

“2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide” is a liquid at room temperature with a molecular weight of 264.13 . The InChI code for this compound is 1S/C11H12Cl2FNO/c1-7(12)11(16)15(2)6-8-9(13)4-3-5-10(8)14/h3-5,7H,6H2,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthetic pathways and chemical properties of related compounds, potentially shedding light on the applications of 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide. For instance, Qiu et al. (2009) developed a practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, which could offer insights into synthetic routes and applications for related compounds including 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide (Qiu, Gu, Zhang, & Xu, 2009).

Chemosensors and Analytical Applications

Roy (2021) highlighted the importance of 4-methyl-2,6-diformylphenol (DFP) based compounds in the development of chemosensors for detecting various analytes, suggesting potential analytical applications for structurally related compounds like 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide in sensing technologies (Roy, 2021).

Antimicrobial and Environmental Impact

Studies on the occurrence and toxicity of antimicrobial triclosan and its by-products have illuminated the environmental and toxicological profiles of chlorinated compounds, which could be relevant for evaluating the environmental impact and applications of 2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide in similar contexts (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

properties

IUPAC Name

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2FNO/c1-7(12)11(16)15(2)6-8-9(13)4-3-5-10(8)14/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAFHAYXYJNDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=C(C=CC=C1Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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